2,6-Dimethyl-3-nitrofluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

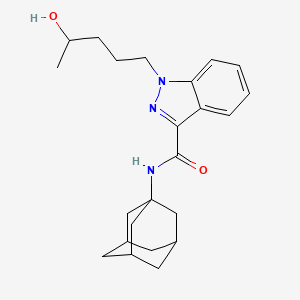

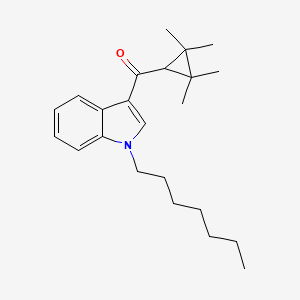

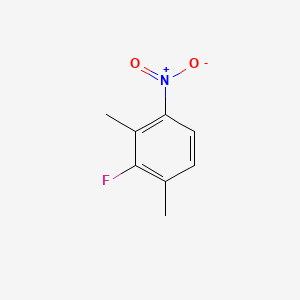

2,6-Dimethyl-3-nitrofluorobenzene is a chemical compound with the molecular formula C8H8FNO2 . It contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . The molecule consists of 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .

Synthesis Analysis

The synthesis of 2,6-dimethyl nitrobenzene involves a method for continuously synthesizing it in a micro-tube reactor . The process includes preparing 98% nitric acid and 98% sulfuric acid into mixed acid, pumping mixed acid and m-xylene into a micro-tube reactor at a certain flow rate, and adjusting the flow rate to ensure that the molar ratio of nitric acid to m-xylene is 1.1-1.3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group . It contains a total of 20 atoms, including 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom .Scientific Research Applications

Photosensitive Protecting Groups

Recent advancements in synthetic chemistry have highlighted the potential of utilizing photosensitive protecting groups, including nitrobenzyl derivatives, for innovative applications. These groups, such as 2-nitrobenzyl and 3-nitrophenyl, have shown promise in the development of light-sensitive mechanisms within chemical syntheses, enabling controlled reactions through light exposure. The application of these photosensitive groups in synthetic routes offers a new dimension to the precision and efficiency of chemical synthesis, potentially revolutionizing the production of complex molecules (B. Amit, U. Zehavi, A. Patchornik, 1974).

Environmental Fate of Brominated Flame Retardants

The environmental impact and fate of novel brominated flame retardants (NBFRs) have been extensively reviewed, highlighting concerns over their persistence and potential health risks. This body of research underscores the need for a deeper understanding of the environmental behavior of such compounds, which share structural similarities to nitrofluorobenzene derivatives. Studies call for enhanced analytical methods and further research into the occurrence, fate, and toxicity of these chemicals, emphasizing the importance of responsible management of chemicals that possess environmental persistence (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Nitrosamines and Water Technology

In water technology, the presence of nitrosamines like N-nitrosodimethylamine (NDMA) poses significant health risks. Research has focused on the mechanisms of nitrosamine formation, particularly in chloraminated drinking waters, and strategies for their removal. This area of study is crucial for ensuring the safety of drinking water and minimizing consumer exposure to harmful contaminants. The research parallels concerns with nitrofluorobenzene derivatives, where understanding their behavior and impact in environmental contexts is critical (J. Nawrocki, P. Andrzejewski, 2011).

Luminescent Micelles for Sensing Applications

Luminescent micelles, incorporating various luminescent tags, have been explored for their potential as sensors for toxic and hazardous materials, including nitroaromatic and nitramine explosives. These studies highlight the utility of nanostructured materials in environmental and forensic applications, showcasing how chemical engineering can contribute to safety and security measures. The incorporation of nitrofluorobenzene derivatives into such systems could enhance sensitivity and specificity in detection applications (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, R. Patra, S. B. Maity, A. Jana, 2022).

Production of Nitrobenzene

The synthesis and technological advancements in the production of nitrobenzene, a compound structurally related to 2,6-dimethyl-3-nitrofluorobenzene, have been reviewed. This includes exploring alternative synthesis methods, such as using solid acid catalysts, to replace traditional hazardous materials. These developments point toward safer and more environmentally friendly approaches to chemical manufacturing, highlighting the ongoing evolution of industrial chemistry practices (Zhao Hong, 2003).

Mechanism of Action

Target of Action

It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-3-nitrofluorobenzene . For instance, temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability.

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCKAUYAICHCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.